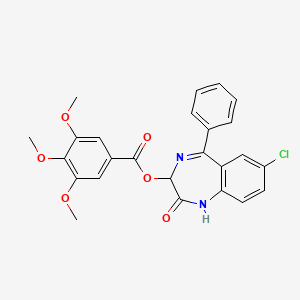

7-Chloro-1,3-dihydro-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-2H-1,4-benzodiazepin-2-one

Description

7-Chloro-1,3-dihydro-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 3,4,5-trimethoxybenzoyloxy substituent at the 3-position of the diazepine ring. Benzodiazepines generally act as positive allosteric modulators of GABAA receptors, with variations in substituents altering potency, duration of action, and therapeutic applications .

Properties

CAS No. |

18035-92-2 |

|---|---|

Molecular Formula |

C25H21ClN2O6 |

Molecular Weight |

480.9 g/mol |

IUPAC Name |

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C25H21ClN2O6/c1-31-19-11-15(12-20(32-2)22(19)33-3)25(30)34-24-23(29)27-18-10-9-16(26)13-17(18)21(28-24)14-7-5-4-6-8-14/h4-13,24H,1-3H3,(H,27,29) |

InChI Key |

KKBASWQAOUMPNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Structural Modifications

The target compound’s 3,4,5-trimethoxybenzoyloxy group contrasts with substituents in other benzodiazepines:

*Estimated based on structural analogs.

Key Observations:

- The trimethoxybenzoyloxy group in the target compound introduces steric bulk and electron-rich aromaticity, which may enhance binding to hydrophobic receptor pockets or delay metabolic oxidation compared to smaller substituents (e.g., hydroxy or methyl groups) .

- Chlordesmethyldiazepam (5-(2-chlorophenyl)) demonstrated statistically greater anxiolytic efficacy than lorazepam in a double-blind clinical trial, suggesting halogenation at the 5-phenyl position enhances receptor affinity .

Pharmacokinetic and Metabolic Profiles

- However, esterase-mediated hydrolysis of the benzoyloxy group could generate a 3-hydroxy metabolite, analogous to temazepam’s active form .

Clinical and Preclinical Findings

- Anxiolytic Efficacy : Chlordesmethyldiazepam (structurally similar to the target compound but lacking the trimethoxy group) outperformed lorazepam in reducing Hamilton Anxiety Scale scores, highlighting the importance of 5-aryl substituents .

- Toxicity: The dimethylaminoethanol salt of a related compound (7-chloro-3-hemisuccinyloxy derivative) showed low acute toxicity in rats (LD50 >3 g/kg), suggesting favorable safety for derivatives with polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.